Pyrimidifen

Vue d'ensemble

Description

Pyrimidifen is a chemical compound belonging to the class of pyrimidine derivatives. It is primarily used as an insecticide and acaricide, targeting pests that affect agricultural crops. This compound functions by inhibiting mitochondrial complex I electron transport, which disrupts the energy production in cells of the target organisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of pyrimidifen involves the formation of pyrimidine rings through various chemical reactions. One common method includes the reaction of substituted anilines with formamide and formic acid under high-temperature conditions to form the pyrimidine core.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques to meet the required standards for agricultural use .

Analyse Des Réactions Chimiques

Types of Reactions: Pyrimidifen undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride to convert this compound into its reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Formation of pyrimidine oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine compounds.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Pyrimidifen belongs to the class of insecticides known as inhibitors of chitin synthesis, which disrupts the development of insects by interfering with their ability to form chitin, a critical component of their exoskeleton. This mechanism makes it particularly effective against various pests, including spider mites and aphids.

Key Properties:

- Chemical Formula : CHNO

- Molecular Weight : 241.29 g/mol

- Mode of Action : Inhibition of chitin synthesis in insects.

Agricultural Applications

This compound has shown significant efficacy in controlling several agricultural pests, making it an essential tool for farmers. Its applications are particularly noted in the following areas:

Miticide for Spider Mites

This compound is effective against spider mites, such as Panonychus ulmi and Tetranychus urticae. Field trials have demonstrated its ability to provide rapid knockdown and long-lasting control.

Efficacy Data Table:

| Treatment Ratio (this compound:Avermectin) | Control Efficacy (%) | Days Post-Treatment |

|---|---|---|

| 3:2 | 90.20 | 10 |

| 1:4 | 86.69 | 10 |

| 2:3 | 92.94 | 10 |

Source: Patent Analysis on this compound Compositions

Insecticide for Aphids

In addition to its use against mites, this compound has been tested against aphids with promising results. It has been shown to reduce aphid populations significantly when applied at recommended doses.

Case Study: Field Trials on Cotton

Field experiments conducted on cotton crops revealed that this compound mixed with avermectin provided superior control over spider mite populations compared to traditional insecticides. The combination demonstrated a synergistic effect, enhancing overall pest management strategies.

Safety and Toxicity Studies

Safety assessments are crucial for any pesticide. This compound has undergone extensive toxicity studies, confirming its safety profile for both humans and non-target organisms.

Summary of Toxicity Findings:

- No Observable Effect Level (NOEL) : Determined at 100 ppm for male and 30 ppm for female mice.

- Teratogenicity : No teratogenic effects observed at doses up to 25 mg/kg/day in rats.

- Genotoxicity : this compound did not induce mutations or chromosomal aberrations in laboratory tests.

Toxicity Data Table:

| Study Type | Dose (mg/kg/day) | Observations |

|---|---|---|

| Teratogenicity in Rats | 25 | No teratogenic effects observed |

| Chronic Toxicity in Mice | 100 | Increased liver weights at higher doses |

| Genotoxicity (Ames Test) | Up to 5000 | No mutations induced |

Mécanisme D'action

Pyrimidifen exerts its effects by inhibiting mitochondrial complex I electron transport. This inhibition prevents the utilization of energy by cells, leading to the disruption of cellular processes and ultimately causing the death of the target organisms. The molecular target of this compound is the NADH: ubiquinone oxidoreductase enzyme, which plays a crucial role in the mitochondrial electron transport chain .

Comparaison Avec Des Composés Similaires

Pyrimidifen is unique among pyrimidine derivatives due to its specific mode of action and high efficacy against a wide range of pests. Similar compounds include:

Fenazaquin: Another mitochondrial complex I inhibitor used as an acaricide.

Fenpyroximate: A similar compound with acaricidal properties.

Pyridaben: An insecticide with a similar mode of action but different chemical structure

This compound stands out due to its unique structural features and high potency, making it a valuable tool in agricultural pest management.

Activité Biologique

Pyrimidifen is an insecticide belonging to the pyrimidine class, primarily used for its effectiveness against various agricultural pests. Its biological activity is characterized by its mode of action, pharmacological effects, and toxicity profiles. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound's chemical structure is based on a pyrimidine ring, which contributes to its insecticidal properties. It acts primarily as a mitochondrial complex inhibitor , affecting energy metabolism in target organisms. Specifically, this compound inhibits mitochondrial complex I, leading to disruptions in cellular respiration and energy production in insects . This mechanism is crucial for its efficacy as an insecticide.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the effects of this compound on various biological systems:

- Central Nervous System (CNS) Effects : Behavioral assessments in rats indicated moderate apathy and decreased respiration rates following exposure to this compound. The compound was found to influence hexobarbital-induced sleeping times in mice .

- Respiratory and Cardiovascular Systems : In studies involving dogs, this compound exhibited effects on respiratory rates and cardiovascular parameters, indicating potential systemic toxicity .

- Autonomic Nervous System : Effects on the autonomic nervous system were observed in feline models, showcasing its broad impact on physiological functions .

- Gastrointestinal Function : Studies on gastric secretion in rats revealed alterations in gastrointestinal motility and secretion patterns following treatment with this compound .

- Motor Coordination : Tests conducted on mice demonstrated impacts on motor coordination, further emphasizing the neurotoxic potential of the compound .

Toxicity Profile

This compound exhibits moderate toxicity levels, with varying LD50 values across species:

| Species | Route | LD50 (mg/kg) |

|---|---|---|

| Rat | Oral | 115 |

| Mouse | Oral | 229 |

| Rabbit | Dermal | >2000 |

Chronic exposure studies have indicated that higher doses can lead to significant health issues, including weight loss and organ changes in animal models . Importantly, this compound has been assessed for genotoxicity and oncogenicity, with results indicating no significant risks in these areas .

Case Studies

Several case studies highlight the practical applications and implications of this compound usage:

- Agricultural Efficacy : A study evaluated the effectiveness of this compound against Aphis fabae, a common pest affecting crops. The compound demonstrated significant insecticidal activity with an LC50 value of 1.46 mg/L, outperforming some commercial alternatives .

- Environmental Impact : Research into the environmental fate of this compound revealed its persistence in soil and potential bioaccumulation in non-target organisms. This raises concerns regarding ecological safety and necessitates careful management practices during application .

Propriétés

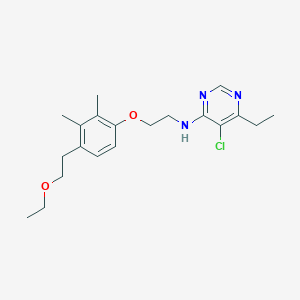

IUPAC Name |

5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKAIUGKVKDENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057925 | |

| Record name | Pyrimidifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105779-78-0 | |

| Record name | Pyrimidifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105779-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidifen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105779780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIMIDIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I21MX86B4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.